Cas no 1807013-79-1 (6-Fluoro-4-methoxypyridin-3-amine)

6-Fluoro-4-methoxypyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-4-methoxypyridin-3-amine
- 6-Fluoro-4-methoxy-3-pyridinamine
- 3-Pyridinamine, 6-fluoro-4-methoxy-
- DB-140670
- SCHEMBL22805065
- 1807013-79-1
- MFCD28722403
-
- インチ: InChI=1S/C6H7FN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3
- InChIKey: LTROWSXOHLJQEC-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=NC=C1N)F
計算された属性
- せいみつぶんしりょう: 142.05424101g/mol
- どういたいしつりょう: 142.05424101g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 48.1Ų
6-Fluoro-4-methoxypyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029015107-1g |
5-Amino-2-fluoro-4-methoxypyridine |
1807013-79-1 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F81530-250mg |
6-Fluoro-4-methoxypyridin-3-amine |
1807013-79-1 | 98% | 250mg |
¥3252.0 | 2023-09-07 | |
Alichem | A029015107-250mg |
5-Amino-2-fluoro-4-methoxypyridine |
1807013-79-1 | 95% | 250mg |
$999.60 | 2022-03-31 |
6-Fluoro-4-methoxypyridin-3-amine 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
6-Fluoro-4-methoxypyridin-3-amineに関する追加情報
6-Fluoro-4-methoxypyridin-3-amine: A Comprehensive Overview
The compound 6-fluoro-4-methoxypyridin-3-amine (CAS No. 1807013-79-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its pyridine ring with a fluorine atom at position 6, a methoxy group at position 4, and an amine group at position 3, exhibits unique electronic and structural properties that make it a valuable building block in various chemical syntheses.
Recent studies have highlighted the potential of 6-fluoro-4-methoxypyridin-3-amine as a precursor in the development of novel pharmaceutical agents. Its ability to act as a versatile intermediate has been leveraged in the synthesis of bioactive compounds, particularly in the context of drug discovery for neurodegenerative diseases and cancer. The fluorine atom at position 6 contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes, while the methoxy group at position 4 plays a crucial role in modulating electronic properties and hydrogen bonding capabilities.
One of the most notable advancements involving 6-fluoro-4-methoxypyridin-3-amine is its application in the development of kinase inhibitors. Researchers have demonstrated that derivatives of this compound can effectively target specific kinases involved in cellular signaling pathways, making them promising candidates for anti-cancer therapies. The amine group at position 3 serves as a reactive site for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
In addition to its pharmaceutical applications, 6-fluoro-4-methoxypyridin-3-amine has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have explored its role as an electron transport layer material, where its ability to facilitate efficient charge separation has been exploited to enhance device performance.
The synthesis of 6-fluoro-4-methoxypyridin-3-amine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of a suitable pyridine derivative with an appropriate amine source, followed by subsequent functionalization steps to introduce the fluorine and methoxy groups. The optimization of these steps has been a focus of recent research efforts, with particular emphasis on improving yield and reducing environmental impact.
From an environmental standpoint, the handling and disposal of 6-fluoro-4-methoxypyridin-3-amines must adhere to established safety protocols to minimize ecological risks. Its chemical stability and potential bioaccumulation properties are areas that continue to be investigated to ensure sustainable practices in its production and use.
In conclusion, 6-fluoro-4-methoxypyridin-3-amines (CAS No. 1807013_79_1) stands as a testament to the ongoing advancements in chemical synthesis and materials science. Its versatility as a building block for bioactive compounds and functional materials positions it as a key player in future innovations across multiple disciplines.
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